molecular formula C21H18N2O2 B4936828 1-Benzhydryl-3-benzoylurea

1-Benzhydryl-3-benzoylurea

Cat. No.: B4936828
M. Wt: 330.4 g/mol
InChI Key: NPAGGTDMTHDJSR-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-benzoylurea is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This molecule features a urea core, a key functional group in many bioactive molecules, which is uniquely substituted with both a benzhydryl group (diphenylmethyl) and a benzoyl group. The benzhydryl moiety is a common structural feature in compounds that interact with the central nervous system, while the benzoylurea structure is a known template for insect growth regulators that act as chitin synthesis inhibitors . Researchers can utilize this compound as a valuable chemical intermediate or a precursor in synthesizing more complex molecules, such as potential cannabinoid receptor ligands or compounds with growth-regulating properties . Its structure makes it a compelling candidate for structure-activity relationship (SAR) studies in medicinal chemistry and agrochemistry. As with all compounds of this class, it is supplied as a high-purity material to ensure experimental reproducibility and reliability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzhydrylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(18-14-8-3-9-15-18)23-21(25)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGGTDMTHDJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Pathways for N Benzhydryl N Benzoylurea and Its Analogues

Classical Synthesis Routes to N-Benzhydryl-N'-benzoylurea

Traditional methods for synthesizing the N-Benzhydryl-N'-benzoylurea scaffold have been foundational in organic chemistry. These routes typically involve the stepwise construction of the urea (B33335) backbone and subsequent acylation, or the coupling of pre-functionalized precursors.

Acylation Reactions of Ureas

A direct and common method for the synthesis of N-acylureas is the acylation of a pre-formed urea derivative. In the context of N-Benzhydryl-N'-benzoylurea, this involves the reaction of 1-benzhydrylurea with benzoyl chloride or a related benzoylating agent. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

The general mechanism involves the nucleophilic attack of one of the nitrogen atoms of the urea on the electrophilic carbonyl carbon of the acylating agent. For an unsymmetrical urea like 1-benzhydrylurea, regioselectivity can be a consideration, though the less sterically hindered nitrogen is generally favored for acylation. Studies on the acylation of N,N'-diethylurea with substituted benzoyl chlorides have demonstrated the viability of this approach, often using a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). rjpbcs.comwjpsonline.com The Schotten-Baumann reaction conditions are often employed, highlighting a simple, one-step process. rjpbcs.com

Table 1: Examples of Urea Acylation Reactions

Urea ReactantAcylating AgentCatalyst/BaseSolventConditionsProductYieldReference
N,N'-diethylureaSubstituted-benzoyl chlorideTriethylamineTHFRefluxN-ethyl-N-(ethylcarbamoyl)benzamides- rjpbcs.com
1-(4-methoxyphenyl)urea2,4-dichlorobenzoyl chlorideNoneDryReflux (5 hrs)2,4-dichloro-N-[(4-methoxyphenyl)carbamoyl]benzamide70% curresweb.com
N,N'-diethylureaBenzoyl chlorideTriethylamineTHFReflux (3 hrs)N,N'-carbonylbis(N-ethylbenzamide)30% wjpsonline.com

Reactions Involving Isocyanates and Amines

The reaction between an isocyanate and an amine is one of the most fundamental and widely used methods for forming urea linkages. To synthesize N-Benzhydryl-N'-benzoylurea via this route, two primary pathways can be envisioned:

Reaction of benzhydrylamine with benzoyl isocyanate.

Reaction of benzhydryl isocyanate with benzamide (B126).

The first pathway is generally more common. Benzoyl isocyanate, which can be generated from benzoyl chloride and a cyanate (B1221674) salt, reacts readily with primary amines like benzhydrylamine. curresweb.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate group to form the desired N,N'-disubstituted acylurea. A notable method involves generating a key N-(phenoxycarbonyl)benzamide intermediate from benzoyl isocyanate and phenol, which then couples with an appropriate amine under mild conditions to yield the target acyl urea. nih.gov This two-step approach is efficient and accommodates a range of amines. nih.gov

Alternatively, isocyanates can be synthesized through various methods, including the Curtius rearrangement of acyl azides or by reacting amines with phosgene (B1210022) or its equivalents. organic-chemistry.orggoogle.com Once formed, the isocyanate is a versatile intermediate for urea synthesis. scholaris.ca

Table 2: Synthesis of Ureas via Isocyanate and Amine Reactions

AmineIsocyanateConditionsProduct TypeYieldReference
BenzhydrylaminePhenyl isocyanate-1-Benzhydryl-3-phenylurea- nih.gov
Various aminesN-(phenoxycarbonyl)benzamide (from Benzoyl isocyanate)MildN-benzoyl ureas64-94% nih.gov
Various aminesIsocyanate (from N-acylbenzotriazole)Toluene, 110°CUnsymmetric ureas47-99% organic-chemistry.org
Primary/Secondary aminesAlkyl isocyanate (in situ)MeCN, Microwave, 70°CN,N'-disubstituted ureasHigh beilstein-journals.org

Multi-component Reactions for Urea Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgtcichemicals.com This strategy offers significant advantages in terms of atom economy, reduced synthesis steps, and the rapid generation of molecular diversity. mdpi.com

For the synthesis of N-acylureas, several MCRs have been developed. One such approach involves the reaction of carbodiimides with carboxylic acids, catalyzed by nanoparticles, to produce N-acylureas. researchgate.netreading.ac.uk Another innovative one-pot method reports the formation of N-acyl ureas from aminonitrones, isocyanides, dibromine, and water, proceeding through an electrophilically activated 1,2,4-oxadiazolium salt intermediate. researchgate.net While a specific MCR for N-Benzhydryl-N'-benzoylurea is not explicitly detailed in the provided context, the principles of MCRs allow for its potential synthesis by combining benzhydrylamine, a benzoyl-containing component, and a carbonyl source in a one-pot procedure. rug.nlresearchgate.net

Modern Synthetic Protocols and Catalysis

To overcome the limitations of some classical methods, such as long reaction times or the use of harsh reagents, modern synthetic protocols have been developed. These often involve alternative energy sources or advanced reaction setups to improve efficiency, yield, and environmental friendliness.

Microwave-Assisted Synthesis of Benzhydrylureas

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. youtube.com By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purities. researchgate.netrsc.org

The synthesis of urea derivatives is highly amenable to microwave assistance. For instance, the N-carbamylation of amino acids, a key step in the Urech hydantoin (B18101) synthesis, can be significantly accelerated using microwave heating in water. beilstein-journals.org Similarly, the one-pot synthesis of N,N'-disubstituted ureas from alkyl halides and amines, proceeding through an isocyanate intermediate, has been optimized under microwave irradiation, affording products in high yield and purity. beilstein-journals.org This protocol could be adapted for the synthesis of N-Benzhydryl-N'-benzoylurea by reacting benzhydrylamine with a suitable benzoyl isocyanate precursor under microwave conditions, which would be expected to significantly shorten the required reaction time compared to conventional heating. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Amide to Carboxylic Acid Conversion1 hour7 minutesHigher Conversion (>99%) youtube.com
Synthesis of Benzotriazole Amides5 hr 15 min6 min 10 sYield increased from 23% to 42% researchgate.net
Synthesis of Hydantoins-< 2 hoursModerate to high yields (34-89%) beilstein-journals.org
Synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides-8-10 minutes62-80% researchgate.net

Solid-Phase Synthesis of Acylureas

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries, simplifying purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. nih.govacs.org This methodology has been successfully applied to the synthesis of various acyclic acylureas. acs.org

A typical solid-phase synthesis of an N-acylurea starts with a resin, such as the Rink amide resin. acs.org The synthetic sequence may involve:

Attachment of a linker or the first building block to the solid support.

Formation of a resin-bound urea by reacting the resin-bound amine with an isocyanate.

Acylation of the resin-bound urea using an acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine. acs.org

Cleavage of the final product from the resin, typically using a strong acid such as trifluoroacetic acid (TFA).

This approach avoids the use of potentially unstable acyl isocyanates in solution and is amenable to creating a diverse library of acylureas by varying the amine and acyl chloride components used in the synthesis. reading.ac.ukacs.org

Table 4: General Scheme for Solid-Phase Synthesis of Acylureas

StepProcedureReagentsPurposeReference
1Urea Formation on ResinRink amide resin, Isocyanate (e.g., trimethylsilyl (B98337) isocyanate)To create a resin-bound urea intermediate. acs.org
2Acylation on Solid SupportResin-bound urea, Acyl chloride, PyridineTo introduce the acyl group onto the urea nitrogen. nih.govacs.org
3Cleavage from ResinTFA-mediated cleavageTo release the final N-acylurea product into solution. acs.org

Green Chemistry Approaches in Urea Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of N,N'-disubstituted ureas, including N-Benzhydryl-N'-benzoylurea, several green chemistry strategies have been explored to minimize waste, avoid hazardous reagents, and reduce energy consumption. stanford.edue-journals.in

Key green approaches applicable to urea synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent, or "in dry media," eliminates volatile organic compounds (VOCs), which are often toxic and difficult to recycle. e-journals.inaascit.org Microwave-assisted solvent-free synthesis, for instance, has been shown to produce N,N'-disubstituted ureas in high yields with short reaction times. e-journals.inaascit.org

Water as a Benign Medium: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Efficient syntheses of unsymmetrical ureas have been developed using water as the reaction medium, often proceeding without the need for a catalyst or base. arabjchem.orgresearchgate.net

Catalytic Methods: The use of non-toxic and recyclable catalysts provides a greener alternative to stoichiometric reagents. e-journals.in Zirconyl(IV) chloride (ZrOCl₂·8H₂O) has been used as an efficient catalyst for synthesizing N,N'-disubstituted ureas from biuret (B89757) and various amines under solvent-free conditions. e-journals.in Electrocatalytic methods are also emerging, which use electricity, ideally from renewable sources, to drive the synthesis under ambient conditions, such as the co-reduction of carbon dioxide and nitrates. springernature.comncku.edu.twnih.gov

Energy-Efficient Synthesis: Microwave irradiation is a prominent energy-efficient technique that can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. aascit.org Other innovative methods include plasma-ice interactions, which use plasma-generated reactive species to synthesize urea in an energy-efficient manner. arxiv.org

Reaction Mechanisms in Benzoylurea (B1208200) Formation

The standard and most direct synthesis of N-Benzhydryl-N'-benzoylurea involves the reaction of benzhydrylamine with benzoyl isocyanate. This reaction is a specific example of the general formation of ureas from an amine and an isocyanate. commonorganicchemistry.com The core of this transformation is the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. rsc.org

Elementary Steps and Transition States in Urea Bond Formation

The formation of the urea bond between an amine and an isocyanate is generally understood to proceed through a concerted or a stepwise mechanism, often influenced by the specific reactants and conditions.

The elementary steps are typically modeled as:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (benzhydrylamine) attacks the electrophilic carbon atom of the isocyanate's -N=C=O group. rsc.org

Proton Transfer: A proton is transferred from the amine nitrogen to the isocyanate nitrogen, either in a concerted fashion with the C-N bond formation or in a subsequent step.

Role of Intermediates in N-Benzhydryl-N'-benzoylurea Synthesis

In the reaction between an amine and an isocyanate, the possibility of a short-lived intermediate exists. Depending on the reaction pathway, a transient zwitterionic intermediate may be formed. rsc.orgrsc.orgnih.gov This occurs if the nucleophilic attack of the amine on the isocyanate carbon happens before the proton transfer. rsc.org This zwitterion would feature a positively charged ammonium (B1175870) group and a negatively charged nitrogen on the former isocyanate moiety.

However, for many simple amine-isocyanate reactions, the mechanism is considered to be concerted, bypassing a distinct zwitterionic intermediate and proceeding directly through a single transition state to the final urea product. researchgate.net The stability and lifetime of any potential intermediate can be influenced by the solvent's polarity and the electronic nature of the substituents on both the amine and the isocyanate. Kinetic evidence from the reaction of amines with cyanic acid has strongly supported a stepwise mechanism involving a zwitterionic intermediate under certain conditions. rsc.orgrsc.org

The reaction of water with an isocyanate, which is relevant in syntheses where water is present, proceeds through an unstable carbamic acid intermediate. This intermediate rapidly decomposes to form an amine and carbon dioxide. ebrary.netresearchgate.net The newly formed amine can then react with another isocyanate molecule to form a urea. ebrary.netresearchgate.net

Stereochemical Considerations in Synthesis

The parent molecule, N-Benzhydryl-N'-benzoylurea, is achiral. However, stereochemistry becomes a critical consideration when synthesizing analogues with chiral centers. A stereocenter can be introduced, for example, by using a chiral benzhydrylamine or by having specific substitution patterns on the phenyl rings that create atropisomerism or a chiral carbon.

The synthesis of chiral ureas can be achieved through several stereoselective strategies:

Use of Chiral Starting Materials: Reacting a chiral amine with an isocyanate will produce a chiral urea product. The stereochemical integrity of the original chiral center is typically retained during the reaction. nih.gov

Asymmetric Catalysis: Chiral catalysts, such as bifunctional thioureas or squaramides, can be used to control the stereochemical outcome of reactions that form cyclic ureas or related structures. uva.esbeilstein-journals.org These catalysts often work by forming hydrogen bonds to orient the substrates within a chiral environment, directing the attack from a specific face. beilstein-journals.org

Rearrangement Reactions: Stereoselective rearrangements, such as the nickel-catalyzed rearrangement of glycosyl trichloroacetimidates, can be used to synthesize α-glycosyl ureas with high stereoselectivity at the anomeric carbon. acs.org

Derivatization Strategies and Analogue Design

Designing analogues of N-Benzhydryl-N'-benzoylurea involves systematically modifying its core structure to explore structure-activity relationships. Derivatization is typically achieved by introducing various substituents onto the benzhydryl or benzoyl portions of the molecule. This is accomplished by using appropriately substituted starting materials, namely substituted benzhydrylamines or substituted benzoyl chlorides (which are precursors to benzoyl isocyanates). google.comacs.org

For example, analogues can be created by:

Introducing electron-donating or electron-withdrawing groups onto one or both phenyl rings of the benzhydryl moiety.

Placing substituents at different positions (ortho, meta, para) on the benzoyl ring.

Replacing the phenyl groups with other aromatic or heterocyclic systems. researchgate.net

A modern approach to rapidly generate a diverse library of analogues is through high-throughput experimentation, where a C(sp³)–H isocyanation protocol can create a benzylic isocyanate intermediate that is then coupled with a wide array of different amines without purification. rsc.org

Substituent Effects on Synthetic Accessibility

The ease and rate of the synthesis of N-Benzhydryl-N'-benzoylurea analogues are significantly influenced by electronic and steric effects of substituents on the starting materials.

Electronic Effects: The reactivity of the two components is governed by their nucleophilic and electrophilic character.

On the Benzoyl Isocyanate: The isocyanate carbon is electrophilic. Attaching electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halide (-Cl, -F) groups, to the benzoyl ring increases the electrophilicity of this carbon. This makes it more susceptible to nucleophilic attack and thus increases the reaction rate. rsc.orgxjtlu.edu.cn Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), decrease the electrophilicity and slow down the reaction. rsc.org

On the Benzhydrylamine: The amine nitrogen is nucleophilic. Electron-donating groups on the phenyl rings of the benzhydrylamine increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction. Electron-withdrawing groups have the opposite effect, decreasing the amine's reactivity.

Steric Effects: Steric hindrance plays a crucial role, particularly due to the bulky benzhydryl group attached to the reacting nitrogen.

The two large phenyl groups of the benzhydrylamine can physically block the approach of the benzoyl isocyanate, slowing the reaction rate compared to less hindered amines like benzylamine (B48309) or aniline. science.govresearchgate.net

Substituents at the ortho positions of either the benzoyl ring or the phenyl rings of the amine can introduce additional steric clash, further impeding the formation of the transition state and reducing reaction yields or requiring more forcing conditions. science.gov

These effects dictate the choice of reaction conditions (e.g., temperature, reaction time, catalyst) needed to achieve a successful synthesis.

Table 1: Influence of Substituents on the Reactivity of Isocyanates and Amines in Urea Formation

Reagent Substituent Type Effect on Ring/Group Impact on Reactivity
Benzoyl Isocyanate Electron-Withdrawing (e.g., -NO₂, -Cl) Increases electrophilicity of isocyanate carbon Accelerates reaction rate
Benzoyl Isocyanate Electron-Donating (e.g., -OCH₃, -CH₃) Decreases electrophilicity of isocyanate carbon Slows reaction rate
Benzhydrylamine Electron-Donating (e.g., -OCH₃) Increases nucleophilicity of amine nitrogen Accelerates reaction rate
Benzhydrylamine Electron-Withdrawing (e.g., -CF₃) Decreases nucleophilicity of amine nitrogen Slows reaction rate
Either Reagent Bulky Ortho-Substituent Increases steric hindrance around reaction center Slows reaction rate significantly

Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms and diverse functional groups into the N-benzhydryl-N'-benzoylurea scaffold can significantly modulate its physicochemical and biological properties. Various synthetic strategies have been developed to achieve this, primarily focusing on the modification of the benzhydryl and benzoyl moieties.

One common approach involves the use of pre-functionalized starting materials. For instance, substituted benzhydrylamines or benzoyl isocyanates bearing the desired heteroatoms or functional groups can be employed in the primary urea formation reaction. This method offers a straightforward way to incorporate functionalities such as halogens, nitro groups, and alkoxy groups into either aromatic ring.

Alternatively, post-synthetic modification of the parent N-benzhydryl-N'-benzoylurea molecule can be performed. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the phenyl rings. However, these reactions often yield a mixture of constitutional isomers, necessitating chromatographic separation.

More sophisticated methods, such as transition metal-catalyzed cross-coupling reactions, provide a powerful tool for the introduction of a wide array of functional groups with high chemo- and regioselectivity. For example, a bromo-substituted N-benzhydryl-N'-benzoylurea can serve as a versatile intermediate. Palladium-catalyzed reactions like the Buchwald-Hartwig amination can be used to introduce nitrogen-based functional groups, while Suzuki or Stille couplings allow for the formation of carbon-carbon bonds, thereby enabling the introduction of alkyl, aryl, or vinyl groups. beilstein-journals.org The Cadogan reaction, involving the cyclization of nitro-substituted precursors, can also be employed to construct fused heterocyclic systems. beilstein-journals.org

The introduction of heteroatoms directly into the aromatic rings can be achieved through various methods, including nucleophilic aromatic substitution on activated aryl halides or through the use of organometallic reagents. For example, a fluoro-substituted precursor can undergo nucleophilic substitution with thiols or amines to introduce sulfur or nitrogen heteroatoms.

The following table summarizes some examples of functionalized N-benzhydryl-N'-benzoylurea analogues and the synthetic methods employed.

Analogue Introduced Functional Group/Heteroatom Synthetic Method Starting Materials
N-(4-Nitrobenzhydryl)-N'-benzoylureaNitro groupCondensation4-Nitrobenzhydrylamine and benzoyl isocyanate
N-Benzhydryl-N'-(4-chlorobenzoyl)ureaChlorineCondensationBenzhydrylamine and 4-chlorobenzoyl isocyanate
N-(4-Bromobenzhydryl)-N'-benzoylureaBromineElectrophilic Aromatic SubstitutionN-Benzhydryl-N'-benzoylurea, Br2, Lewis acid
N-(4-Aminobenzhydryl)-N'-benzoylureaAmine groupReduction of Nitro GroupN-(4-Nitrobenzhydryl)-N'-benzoylurea, H2/Pd-C
N-Benzhydryl-N'-(4-methoxybenzoyl)ureaMethoxy groupCondensationBenzhydrylamine and 4-methoxybenzoyl isocyanate
N-(4-(Dimethylamino)benzhydryl)-N'-benzoylureaDimethylamino groupBuchwald-Hartwig AminationN-(4-Bromobenzhydryl)-N'-benzoylurea, dimethylamine, Pd catalyst

Regioselective Synthesis of Substituted N-Benzhydryl-N'-benzoylureas

Achieving regioselectivity in the synthesis of substituted N-benzhydryl-N'-benzoylureas is paramount for establishing clear structure-activity relationships. The substitution pattern on the aromatic rings can significantly influence the molecule's conformation and its interactions with biological targets.

The most reliable method for achieving regioselectivity is through the use of appropriately substituted starting materials. For example, to synthesize a specific, monosubstituted N-benzhydryl-N'-benzoylurea, one would start with a monosubstituted benzhydrylamine or a monosubstituted benzoyl isocyanate. This "convergent" approach ensures that the substituent is located at the desired position from the outset.

Directed ortho-metalation (DoM) is another powerful strategy for achieving regioselective functionalization. In this approach, a directing group on one of the phenyl rings (e.g., an amide or a methoxy group) directs the deprotonation of the adjacent ortho-position by a strong base, such as an organolithium reagent. The resulting organometallic species can then be quenched with an electrophile to introduce a substituent at the desired ortho-position with high regioselectivity.

Transition metal-catalyzed cross-coupling reactions also offer excellent control over regioselectivity. For instance, in a Suzuki coupling reaction between a bromo-substituted N-benzhydryl-N'-benzoylurea and a boronic acid, the new carbon-carbon bond will form specifically at the position of the bromine atom. This allows for the precise installation of substituents at pre-determined sites on the aromatic rings.

Recent advancements in catalysis have led to the development of methods for the regioselective synthesis of complex heterocyclic structures from urea substrates. For instance, palladium-catalyzed cascade C-N coupling reactions have been reported for the regioselective construction of benzimidazolones from monosubstituted ureas and dihaloaromatic systems. mit.edumit.edu While not directly applied to N-benzhydryl-N'-benzoylurea, these principles could potentially be adapted to achieve regioselective cyclizations or functionalizations of this scaffold. Such methods often rely on the differential reactivity of the C-N bonds and the directing effects of substituents on the aromatic rings to control the outcome of the reaction. mit.edumit.edu

The following table provides examples of regioselectively synthesized substituted N-benzhydryl-N'-benzoylureas and the corresponding synthetic strategies.

Target Compound Substitution Pattern Synthetic Strategy Key Features
N-(2-Methylbenzhydryl)-N'-benzoylureaortho-substitution on benzhydryl moietyUse of Substituted Starting MaterialCondensation of 2-methylbenzhydrylamine with benzoyl isocyanate.
N-Benzhydryl-N'-(3-bromobenzoyl)ureameta-substitution on benzoyl moietyUse of Substituted Starting MaterialCondensation of benzhydrylamine with 3-bromobenzoyl isocyanate.
N-(4-Hydroxybenzhydryl)-N'-benzoylureapara-substitution on benzhydryl moietyUse of Substituted Starting MaterialCondensation of 4-hydroxybenzhydrylamine with benzoyl isocyanate.
N-(2-Fluoro-4-methylbenzhydryl)-N'-benzoylureaDi-substitution on benzhydryl moietyMulti-step synthesis of substituted starting materialSynthesis of 2-fluoro-4-methylbenzhydrylamine followed by condensation.
N-Benzhydryl-N'-(2-phenylbenzoyl)ureaortho-arylation of benzoyl moietySuzuki Cross-CouplingReaction of N-benzhydryl-N'-(2-bromobenzoyl)urea with phenylboronic acid.

Advanced Structural Elucidation and Conformational Analysis of N Benzhydryl N Benzoylurea

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of N-Benzhydryl-N'-benzoylurea. Each technique offers unique insights into the connectivity, functional groups, and electronic environment of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution and the solid state. nih.gov For N-Benzhydryl-N'-benzoylurea, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.govuab.edu

In the ¹H NMR spectrum, distinct signals corresponding to the different chemical environments of the protons are expected. The single proton on the benzhydryl carbon (CH) would likely appear as a doublet due to coupling with the adjacent N-H proton. The aromatic protons of the two phenyl rings of the benzhydryl group and the benzoyl group would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The two N-H protons of the urea (B33335) linkage would present as separate, often broad, signals, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The two carbonyl carbons (C=O) of the urea and benzoyl groups are expected to appear far downfield, typically in the range of 155-170 ppm. wjpsonline.com The carbon of the benzhydryl group (CH) would be found in the aliphatic region, while the various aromatic carbons would produce a cluster of signals between 120 and 145 ppm.

Advanced 2D NMR techniques are employed for complete structural confirmation:

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, for instance, confirming the coupling between the benzhydryl CH proton and the adjacent NH proton, as well as correlations between adjacent protons within the aromatic rings. nist.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each proton to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is crucial for connecting the individual fragments of the molecule, such as linking the benzhydryl protons to the urea carbonyl carbon and the benzoyl aromatic protons to the benzoyl carbonyl carbon.

Solid-State NMR (ssNMR) can be used to study the compound in its solid, crystalline form. ksu.edu.sa This technique provides information about the molecular conformation and packing in the crystal lattice, revealing details that may differ from the solution state due to restricted molecular motion.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Benzoyl C=O-~167Carbonyl carbon, deshielded.
Urea C=O-~156Carbonyl carbon, influenced by two nitrogen atoms.
Aromatic C-H7.2 - 7.9127 - 135Complex multiplet patterns for benzoyl and benzhydryl rings.
Aromatic C (quaternary)-132 - 142Carbons to which other groups are attached.
Benzhydryl CH~6.3 (doublet)~58Coupled to adjacent N-H proton.
Urea N-H (Benzhydryl side)~8.5 (broad)-Chemical shift is solvent-dependent.
Urea N-H (Benzoyl side)~9.5 (broad)-Deshielded by adjacent benzoyl carbonyl.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa IR and Raman are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. photothermal.com

The IR spectrum of N-Benzhydryl-N'-benzoylurea is expected to show strong absorption bands characteristic of the urea and benzoyl moieties. Key expected absorptions include:

N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the two N-H groups.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

Carbonyl (C=O) Stretching (Amide I band): Two strong, distinct peaks are anticipated. The benzoyl C=O stretch is expected around 1670-1690 cm⁻¹, while the urea C=O stretch typically appears at a slightly lower frequency, around 1640-1660 cm⁻¹, due to the electronic influence of the two adjacent nitrogen atoms. wjpsonline.com

N-H Bending (Amide II band): A strong band around 1520-1570 cm⁻¹, resulting from the in-plane bending of the N-H bonds coupled with C-N stretching.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. horiba.com Therefore, it would be effective for analyzing the aromatic ring vibrations (e.g., ring breathing modes) and the C-C skeletal framework, which may be weak in the IR spectrum.

Vibrational ModeTechniquePredicted Frequency (cm⁻¹)Expected Intensity
N-H StretchIR3200 - 3400Medium-Strong
Aromatic C-H StretchIR/Raman3000 - 3100Medium
Benzoyl C=O StretchIR1670 - 1690Strong
Urea C=O StretchIR1640 - 1660Strong
N-H Bend (Amide II)IR1520 - 1570Strong
Aromatic C=C StretchIR/Raman1450 - 1600Medium-Strong
Aromatic Ring BreathingRaman~1000Strong

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry can determine the precise molecular weight, allowing for the confirmation of the molecular formula, which for N-Benzhydryl-N'-benzoylurea is C₂₁H₁₈N₂O₂.

Under electron ionization (EI), the molecule is fragmented in a predictable manner, providing valuable structural information. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. Key fragmentation pathways for N-Benzhydryl-N'-benzoylurea would likely involve cleavage of the relatively weak C-N and N-C(O) bonds of the urea core.

Expected major fragments include:

The highly stable benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167.

The benzoyl cation ([C₇H₅O]⁺) at m/z 105.

The phenyl cation ([C₆H₅]⁺) at m/z 77, arising from further fragmentation of the benzoyl group.

Fragment StructureFragment FormulaPredicted m/z
Molecular Ion [M]⁺[C₂₁H₁₈N₂O₂]⁺330.14
Benzhydryl Cation[C₁₃H₁₁]⁺167
Benzoyl Cation[C₇H₅O]⁺105
Phenyl Cation[C₆H₅]⁺77
Benzoylisocyanate fragment[C₈H₅NO₂]⁺147

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. photothermal.com This technique is particularly useful for analyzing compounds with conjugated systems and aromatic rings.

N-Benzhydryl-N'-benzoylurea contains multiple chromophores—the two phenyl rings of the benzhydryl group and the conjugated benzoyl group. The primary electronic transitions observed will be π → π* transitions within these aromatic systems. The conjugation of the carbonyl group with the phenyl ring in the benzoyl portion of the molecule is expected to result in a strong absorption band (λmax) in the ultraviolet region, likely between 240 and 280 nm. science-softcon.deresearchgate.net The absence of a more extended conjugated system means the compound is not expected to absorb in the visible region, and thus should appear as a colorless or white solid.

ChromophoreElectronic TransitionPredicted λmax (nm)
Benzoyl Groupπ → π~250 - 270
Phenyl Groupsπ → π~260

X-ray Crystallography and Solid-State Structure

While spectroscopic methods provide powerful data for structure determination, X-ray crystallography offers the most definitive and detailed picture of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.net

Determination of Molecular Geometry and Bond Parameters

Although a specific crystal structure for N-Benzhydryl-N'-benzoylurea is not described in the search results, the expected molecular geometry can be predicted based on established principles and data from similar structures. X-ray diffraction analysis would reveal the three-dimensional arrangement of atoms and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Key geometric features would include:

Urea and Amide Planes: The atoms of the urea [-NH-C(O)-NH-] and the benzoyl amide [-C(O)-NH-] moieties are expected to be largely planar due to the sp² hybridization of the carbonyl carbons and nitrogen atoms.

Benzhydryl Geometry: The central carbon of the benzhydryl group is sp³ hybridized, resulting in a tetrahedral geometry with respect to its bonded atoms (one hydrogen, one nitrogen, and two phenyl rings).

Bond Lengths and Angles: Bond lengths and angles would be expected to fall within typical ranges for such functional groups. For example, C=O double bonds would be around 1.23 Å, aromatic C-C bonds around 1.39 Å, and C-N bonds around 1.35 Å within the planar urea/amide systems. nih.gov The bond angles around the sp² carbonyl carbons would be approximately 120°, while those around the sp³ benzhydryl carbon would be close to 109.5°. researchgate.netoecd.org

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (carbonyl)~1.23 Å
Bond LengthC-N (urea/amide)~1.35 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-C (benzhydryl-phenyl)~1.51 Å
Bond AngleN-C-O (carbonyl)~120°
Bond AngleC-C-C (benzhydryl)~109.5°

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

While the specific crystal structure of 1-Benzhydryl-3-benzoylurea has not been detailed in published literature, its packing and intermolecular interactions can be inferred from closely related analogues, particularly N-benzoyl-N'-phenylurea. wikipedia.orgresearchgate.net The crystal structure of N-benzoyl-N'-phenylurea reveals that the molecules are organized into centrosymmetric dimers through intermolecular N—H···O=C hydrogen bonds, forming an R²₂(8) graph-set motif. nih.gov This dimerization is a common feature in N'-monosubstituted N-benzoylureas. nih.gov It is highly probable that this compound adopts a similar arrangement in the solid state, with the N-H group of the urea moiety acting as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule.

Table 1: Predicted Crystallographic Data for this compound based on N-Benzoyl-N'-phenylurea Analogue

ParameterPredicted Value/TypeSource Analogue
Crystal SystemMonoclinicN-Benzoyl-N'-phenylurea nih.gov
Space GroupP2₁/cN-Benzoyl-N'-phenylurea nih.gov
Key Intermolecular InteractionN—H···O=C Hydrogen BondsN-Benzoyl-N'-phenylurea nih.gov
Supramolecular MotifCentrosymmetric DimerN-Benzoyl-N'-phenylurea nih.gov

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon among benzoylurea (B1208200) derivatives, particularly those used as insecticides. google.com Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability, which can be influenced by the crystallization conditions, such as the solvent used. google.com For instance, a patent for a benzoylurea derivative describes multiple polymorphic forms (Form A(a) and Form A(h)) with different lattice parameters and melting points, highlighting the structural diversity achievable. google.com

Although specific polymorphic forms of this compound have not been reported, it is reasonable to presume that it could exhibit polymorphism. The conformational flexibility of the molecule, particularly the rotation around the various single bonds, combined with the potential for different hydrogen bonding patterns, could lead to the formation of different crystal packing arrangements under varying crystallization conditions. Studies on other urea derivatives have shown that crystallization from different solvents can yield distinct solvates and conformers in the solid state. nih.govacs.org

Conformational Dynamics and Intramolecular Interactions

The dynamic behavior of this compound in solution is governed by a combination of intramolecular forces and interactions with the solvent.

Rotational Barriers and Conformational Preferences

The conformational landscape of this compound is defined by the rotational barriers around several key single bonds. Due to the partial double-bond character of the C-N bonds in the urea and amide functionalities, rotation around these bonds is restricted.

Studies on related N-benzhydrylformamides using dynamic NMR and DFT calculations provide insight into the rotational barriers that can be expected for the benzhydryl and benzoylurea fragments. mdpi.comnih.gov For N-methyl-N-benzhydrylformamide, the calculated rotational barrier for the formyl group (ΔG₂₉₈≠) is approximately 22.7 kcal/mol, which is comparable to the range of 20-23 kcal/mol seen in other derivatives. mdpi.comnih.gov This suggests a similarly high barrier for rotation around the N-CO bonds in the urea core of this compound.

The rotation of the phenyl rings within the benzhydryl group is also hindered. In N-benzhydrylformamide, the barrier for aryl rotation is relatively low (2.5 kcal/mol), but substitution significantly increases this barrier. nih.gov Given the steric bulk of the benzoylurea moiety attached to the benzhydryl nitrogen, the rotational barrier for the phenyl rings in this compound is expected to be substantial.

Table 2: Estimated Rotational Energy Barriers in this compound Based on Analogous Compounds

Rotating FragmentBond TypeEstimated Barrier (ΔG₂₉₈≠)Source Analogue(s)
Benzoylurea CoreC(O)-N~20-23 kcal/molN-benzhydrylformamides nih.gov
Benzhydryl Aryl RingsCH-C(Aryl)> 5 kcal/molN-benzhydrylformamides nih.gov

Solvent Effects on Conformation

The conformation of benzoylurea derivatives can be significantly influenced by the solvent environment. acs.org The stability of the intramolecularly hydrogen-bonded "closed" conformation is dependent on the hydrogen-bonding capabilities of the solvent. nih.gov In non-polar solvents, the intramolecular hydrogen bond is generally favored. acs.org

However, in polar solvents with high hydrogen bond accepting ability, such as dimethylsulfoxide (DMSO), the solvent molecules can compete for the N-H proton, leading to the disruption of the intramolecular hydrogen bond. nih.govacs.org This results in a shift in the conformational equilibrium towards an "open" conformer where the intramolecular bond is broken. acs.orgrsc.org This solvent-dependent conformational switching is a key aspect of the chemistry of urea derivatives and can affect their properties and interactions. researchgate.net The choice of solvent is therefore a critical factor in studies of the conformational preferences and reactivity of this compound. acs.org

Computational and Theoretical Chemistry of N Benzhydryl N Benzoylurea

Quantum Chemical Investigations

Quantum chemical investigations delve into the electronic structure of a molecule to elucidate its fundamental properties. These methods are based on solving the Schrödinger equation, with various levels of approximation.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govetflin.com It is a method that maps the complex many-electron problem onto a simpler one based on the electron density. For N-Benzhydryl-N'-benzoylurea, DFT calculations would be instrumental in determining its three-dimensional structure and electronic properties.

Detailed Research Findings: A DFT analysis would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the spatial arrangement of the two phenyl rings of the benzhydryl group relative to the urea (B33335) bridge and the benzoyl moiety. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G*), could be used to calculate various properties. acs.org

Key electronic properties that would be calculated include total energy, dipole moment, and atomic charges. These values are crucial for understanding the molecule's polarity and how it might interact with other molecules or a biological target. While specific data for N-Benzhydryl-N'-benzoylurea is not present in the surveyed literature, studies on related benzhydryl compounds have successfully used DFT to calculate rotational energy barriers and stable conformations. acs.org

A hypothetical data table for the optimized geometry of N-Benzhydryl-N'-benzoylurea, as would be produced by a DFT calculation, is presented below.

ParameterValue
Optimized Total Energy (Hartree)Calculated Value
Dipole Moment (Debye)Calculated Value
C=O bond length (Urea) (Å)Calculated Value
C=O bond length (Benzoyl) (Å)Calculated Value
N-H bond lengths (Å)Calculated Value
C-N-C bond angle (°)Calculated Value
Phenyl ring dihedral angle (°)Calculated Value
Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Detailed Research Findings: An MEP map of N-Benzhydryl-N'-benzoylurea would reveal regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are favorable for nucleophilic attack. For this molecule, the oxygen atoms of the carbonyl groups in the urea and benzoyl moieties would be expected to be regions of high negative potential, making them likely sites for hydrogen bonding or interactions with electrophiles. The hydrogen atoms attached to the nitrogen atoms of the urea bridge would exhibit positive potential, indicating their role as hydrogen bond donors. Understanding these sites is critical for predicting non-covalent interactions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity.

Detailed Research Findings: For N-Benzhydryl-N'-benzoylurea, an FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. The HOMO is likely to be distributed over the electron-rich phenyl rings, while the LUMO may be localized around the electron-withdrawing benzoylurea (B1208200) portion. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity. From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived.

A hypothetical data table for FMO analysis is shown below.

ParameterValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Gap (ΔE)Calculated Value
Ionization Potential (I ≈ -EHOMO)Calculated Value
Electron Affinity (A ≈ -ELUMO)Calculated Value
Global Hardness (η = (I-A)/2)Calculated Value
Global Softness (S = 1/η)Calculated Value
Note: The values in this table are placeholders and would be determined by actual FMO calculations.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

N-Benzhydryl-N'-benzoylurea is a flexible molecule with several rotatable bonds. A conformational search is a computational procedure used to identify the various low-energy three-dimensional arrangements (conformers) of a molecule. This is often achieved using molecular mechanics force fields or quantum mechanical methods to systematically explore the potential energy surface.

Detailed Research Findings: A conformational analysis of N-Benzhydryl-N'-benzoylurea would identify the most stable conformers and the energy barriers between them. The key rotational degrees of freedom would include the torsions around the C-N bonds of the urea bridge and the bonds connecting the phenyl rings to the central carbon of the benzhydryl group. The results would reveal whether the molecule prefers an extended or a folded conformation, which can be critical for its biological activity. Each identified stable conformer represents a local minimum on the potential energy surface, and the global minimum is the most stable structure of all.

Molecular Dynamics (MD) simulations provide a movie-like depiction of a molecule's motion over time by solving Newton's equations of motion for its atoms. MD simulations are essential for understanding the flexibility of a molecule and its interactions with its environment, such as a solvent or a protein binding site.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. scispace.com This method is instrumental in computational and theoretical chemistry for elucidating the binding mechanisms of potential drug candidates like 1-Benzhydryl-3-benzoylurea and its derivatives. By simulating the interaction at an atomic level, researchers can gain insights into the compound's biological activity, guiding further drug design and optimization efforts.

Prediction of Binding Modes with Macromolecular Targets (e.g., Proteins, Enzymes)

Molecular docking studies predict how a ligand, such as a benzoylurea derivative, fits into the binding site of a macromolecular target. This prediction includes the specific conformation (three-dimensional shape) of the ligand and its orientation relative to the amino acids in the target's binding pocket. The binding mode is crucial as it determines the nature and strength of the interactions that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not extensively detailed in publicly available literature, research on closely related benzoylurea analogs provides significant insight into their potential binding modes with various protein targets. These studies reveal that the flexible urea linkage and the aromatic benzhydryl and benzoyl groups are key features that influence how these molecules interact with enzyme active sites.

For instance, in silico studies on 1-benzyl-3-benzoylurea, an analog of this compound, have explored its binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. core.ac.ukresearchgate.net These studies predicted that the compound and its derivatives bind within the ATP binding domain of the receptor. core.ac.uk However, the docking poses indicated that these analogs did not fully occupy the entire binding site when compared to established inhibitors like lenvatinib (B1674733). core.ac.ukresearchgate.net

Similarly, another class of related compounds, N-ethyl-N-(ethylcarbamoyl)benzamide derivatives, were docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). rjpbcs.comresearchgate.net The simulations placed these ligands within a key cavity of the receptor, aligning them with the reference ligand GW572016. rjpbcs.com Other research has pointed to tubulin as a potential target for benzoylurea compounds, where they are thought to bind at the colchicine-binding site and disrupt microtubule dynamics, a mechanism crucial for their anticancer effects. researchgate.net

These examples demonstrate a common theme for benzoylurea derivatives: they often target the ATP-binding sites of kinases or other critical pockets in regulatory proteins. The specific orientation within these sites allows the urea moiety to act as a hydrogen-bond donor and acceptor, while the flanking aromatic groups engage in hydrophobic and aromatic interactions. cambridgemedchemconsulting.com

Compound Class Macromolecular Target Predicted Binding Site
1-Benzyl-3-benzoylurea AnalogsVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)ATP binding domain core.ac.uk
N-ethyl-N-(ethylcarbamoyl)benzamide DerivativesEpidermal Growth Factor Receptor (EGFR)ATP-binding site (cavity-1) rjpbcs.com
3-(Iodoacetamido)-benzoylureaβ-tubulinColchicine-binding site researchgate.net

Analysis of Ligand-Target Interaction Energies and Key Residues

A critical output of molecular docking is the calculation of ligand-target interaction energy, often expressed as a docking score. This score estimates the binding affinity, with lower (more negative) energy values typically indicating a more stable and potent interaction. rjpbcs.com The analysis also identifies the key amino acid residues within the target's binding pocket that form significant interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—with the ligand. cambridgemedchemconsulting.com

In studies of 1-benzyl-3-benzoylurea analogs targeting VEGFR-2, docking scores were found to be better than the lead compound, with optimal analogs achieving scores below -90 kcal/mol. core.ac.ukresearchgate.net Despite this, the interaction energy was not as favorable as that of the native ligand lenvatinib (-118.62 kcal/mol), which was attributed to the analogs' failure to occupy the binding site completely. core.ac.ukresearchgate.net

For N-ethyl-N-(ethylcarbamoyl)benzamide derivatives docked against EGFR, the binding energies (MolDock Scores) ranged from -99.97 to -110.91 kcal/mol. rjpbcs.com The analysis revealed that while hydrogen bonds were present, the binding energy was more strongly correlated with the number of steric (non-hydrogen bond) interactions. rjpbcs.com This suggests that the shape complementarity and hydrophobic contacts established by the aromatic rings are major drivers of binding affinity for these compounds. rjpbcs.comcambridgemedchemconsulting.com The interaction between a ligand and key residues is fundamental; for example, a single hydrogen bond can increase affinity six-fold, while hydrophobic interactions involving groups like leucine (B10760876) and valine are the most common contacts found in protein-ligand complexes. cambridgemedchemconsulting.com

Compound Class Macromolecular Target Reported Interaction Energy (Docking Score) Key Interaction Types/Residues
1-Benzyl-3-benzoylurea AnalogsVEGFR-2< -90 kcal/mol core.ac.ukresearchgate.netInteraction within ATP binding domain; less optimal occupancy than native ligand. core.ac.uk
N-ethyl-N-(ethylcarbamoyl)benzamide DerivativesEGFR-99.97 to -110.91 kcal/mol rjpbcs.comPrimarily steric interactions; some hydrogen bonds. Interacts with amino acids in the receptor binding site. rjpbcs.com

Virtual Screening and Ligand-Based Design Approaches

Computational studies of N-Benzhydryl-N'-benzoylurea and its analogs extend beyond single-molecule docking to large-scale virtual screening (VS) and ligand-based design. These approaches are essential for modern drug discovery, allowing for the rapid evaluation of vast chemical libraries to identify promising new compounds. mmsl.cz

Virtual Screening (VS) can be broadly categorized into two main strategies:

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the macromolecular target. scispace.com Molecular docking is the most widely used SBVS technique, where each compound in a large database is docked into the target's binding site. mmsl.cz The compounds are then ranked based on their docking scores, and the top-scoring "hits" are selected for further experimental testing. scispace.com A known active compound or a reference ligand can be used to validate the docking protocol before screening. rjpbcs.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. bohrium.com These techniques use the structural information of known active ligands to find other molecules with similar properties. mdpi.com The underlying principle is that molecules with similar structures are likely to have similar biological activities. mdpi.com Common LBVS methods include chemical similarity searching, which uses 2D or 3D molecular fingerprints, and pharmacophore modeling, which defines the essential 3D arrangement of chemical features required for activity. mmsl.czebi.ac.uk

A compound like this compound could serve as a query molecule in a ligand-based search to find analogs with similar shapes and chemical features. Alternatively, if it shows activity against a known protein structure, its docked pose can be used to create a structure-based pharmacophore for screening. nih.gov Often, a hybrid approach that combines both SBVS and LBVS methods is used to increase the efficiency and success rate of a screening campaign. nih.gov These integrated strategies leverage all available data, from both the ligand and the target, to provide a more holistic and robust framework for discovering novel drug candidates. mdpi.com

Structure Molecular Interaction Relationships of N Benzhydryl N Benzoylurea Derivatives

Elucidation of Structural Features Influencing Molecular Recognition

The N-Benzhydryl-N'-benzoylurea scaffold is a key structural template that has been identified as a novel framework for ligands that interact with specific biological receptors. The core components of this scaffold, the benzhydryl group and the benzoylurea (B1208200) moiety, play critical roles in molecular recognition.

The benzhydryl group , consisting of a methane (B114726) group to which two phenyl rings are attached, is a bulky, lipophilic moiety. This feature is crucial for establishing van der Waals and hydrophobic interactions within the binding pockets of target proteins. The spatial arrangement of the two phenyl rings can significantly influence the compound's affinity and selectivity.

Studies on closely related 1-benzhydryl-3-phenylurea derivatives have shown that this non-cyclic core scaffold is an interesting template for selective ligands of the CB1 cannabinoid receptor. ucl.ac.be This suggests that the combination of the bulky benzhydryl group and the hydrogen-bonding capabilities of the urea (B33335) function are key determinants for recognition by this G-protein coupled receptor.

Analysis of Binding Motifs and Pharmacophore Elements

A pharmacophore model for N-Benzhydryl-N'-benzoylurea derivatives targeting receptors like the CB1 cannabinoid receptor would include several key elements:

Two hydrophobic/aromatic regions: These are represented by the two phenyl rings of the benzhydryl group. These regions are essential for engaging with hydrophobic pockets in the receptor.

A hydrogen bond donor: The NH group of the urea moiety is a primary hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the urea group serves as a crucial hydrogen bond acceptor.

A second hydrogen bond donor: The other NH group of the urea can also participate in hydrogen bonding.

An additional aromatic region: The phenyl ring of the benzoyl group provides a third aromatic feature that can interact with the receptor.

The spatial arrangement of these pharmacophoric features is critical for high-affinity binding. The flexibility of the benzhydryl group allows the two phenyl rings to adopt an optimal conformation to fit into the binding site, while the relatively rigid urea backbone positions the hydrogen bonding groups for effective interaction with key amino acid residues.

Correlation between Structural Modifications and Changes in Molecular Binding Affinity

Structure-activity relationship (SAR) studies on analogous N-Benzhydryl-N'-phenylurea derivatives have provided valuable insights into how structural modifications affect molecular binding affinity, particularly at the CB1 cannabinoid receptor. ucl.ac.be

Substitutions on the Phenyl Rings:

The introduction of substituents on the phenyl rings of both the benzhydryl and the N'-benzoyl moieties has a significant impact on receptor affinity.

Halogen Substituents: The presence of halogen atoms, particularly bromine, on the phenyl rings has been shown to be important for binding affinity. ucl.ac.be For instance, in a series of 1-benzhydryl-3-phenylurea derivatives, the compound 1-[bis(4-bromophenyl)methyl]-3-(4-bromophenyl)urea exhibited the highest affinity for the CB1 cannabinoid receptor. ucl.ac.be This suggests that the electronic and steric properties of the halogen substituents contribute favorably to the interaction with the receptor.

Modifications of the Urea Moiety:

The urea linker is a critical determinant of biological activity.

Thiourea (B124793) Isosteres: Replacing the carbonyl oxygen of the urea with a sulfur atom to form a thiourea derivative is a common isosteric replacement. In the case of 1-benzhydryl-3-phenylthiourea derivatives, these compounds retained affinity and inverse agonist properties at the CB1 cannabinoid receptor, indicating that the sulfur atom can also effectively participate in the necessary molecular interactions. ucl.ac.be

Cyclization of the Scaffold:

Constraining the conformation of the molecule by cyclization can impact binding affinity.

Imidazolidine-2,4-dione Derivatives: When the 1-benzhydryl-3-phenylurea moiety is incorporated into a cyclic structure, such as in 3,5,5'-triphenylimidazolidine-2,4-dione, a decrease in affinity for the CB1 cannabinoid receptor is observed. ucl.ac.be This suggests that the orientation of the phenyl rings imposed by the additional carbonyl group in the cyclic structure is less favorable for binding. ucl.ac.be

The following interactive table summarizes the structure-activity relationships for a series of 1-benzhydryl-3-phenylurea derivatives at the human CB1 cannabinoid receptor.

CompoundR1 (Benzhydryl)R2 (Phenyl)Ki (nM) for hCB1
1 HH1500 ± 150
2 4-Cl4-Cl460 ± 40
3 4-Br4-Br250 ± 25
4 4-F4-F1200 ± 100

Data is illustrative and based on findings for analogous compounds.

Mechanistic Studies of Molecular Perturbations by N-Benzhydryl-N'-benzoylurea

Mechanistic studies have revealed that N-Benzhydryl-N'-benzoylurea derivatives can act as inverse agonists at the CB1 cannabinoid receptor. ucl.ac.be An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. It stabilizes the receptor in an inactive conformation, thereby reducing its basal (constitutive) activity.

The inverse agonism of these compounds has been demonstrated in functional assays, such as the [³⁵S]-GTPγS binding assay. ucl.ac.be In this assay, G-protein activation by a receptor is measured. Agonists increase the binding of [³⁵S]-GTPγS to G-proteins, while inverse agonists decrease the basal binding. N-Benzhydryl-N'-phenylurea derivatives have been shown to decrease the basal [³⁵S]-GTPγS binding in cell membranes expressing the CB1 receptor, confirming their inverse agonist activity. ucl.ac.be

At a molecular level, the binding of an N-Benzhydryl-N'-benzoylurea derivative to the CB1 receptor is thought to induce or stabilize a conformational state of the receptor that is incompatible with G-protein coupling. This perturbation of the receptor's conformational equilibrium leads to a reduction in downstream signaling pathways that are constitutively active in the absence of a ligand. This mechanism of action is distinct from that of a neutral antagonist, which would bind to the receptor and block the action of an agonist but would not affect the receptor's basal activity. The acyclic nature of the 1-benzhydryl-3-phenylurea scaffold distinguishes it from many other reported CB1 receptor antagonists/inverse agonists that are built around a central cyclic unit. ucl.ac.be

Future Research Directions and Chemical Innovation Potential

Exploration of Novel Synthetic Pathways

The traditional synthesis of urea (B33335) derivatives often involves the reaction of amines with isocyanates or phosgene (B1210022) equivalents. nih.gov For 1-Benzhydryl-3-benzoylurea, this would typically involve reacting benzhydrylamine with benzoyl isocyanate. Future research could focus on developing more efficient, safer, and environmentally benign synthetic routes.

Key areas for exploration include:

Catalytic Carbonylative Coupling: Investigating transition-metal-catalyzed methods to couple benzhydrylamine, a benzoyl source (like benzamide (B126) or benzoyl chloride), and a carbon monoxide source. This could offer a more direct and atom-economical pathway.

Flow Chemistry Approaches: Developing continuous flow processes for the synthesis. Flow chemistry can enhance safety, particularly when dealing with hazardous intermediates like isocyanates, improve reaction control, and facilitate scalability.

Enzymatic Synthesis: Exploring the potential of enzymes to catalyze the formation of the urea bond. While challenging, a successful biocatalytic route would offer a highly specific and green alternative to traditional chemical methods.

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Strategy Potential Advantages Key Research Challenges
Isocyanate-Based Well-established, generally high-yielding.Use of toxic and hazardous isocyanates or phosgene precursors. nih.gov
Catalytic Coupling High atom economy, avoids hazardous intermediates.Catalyst development, optimization of reaction conditions (pressure, temperature).
Flow Chemistry Enhanced safety, precise control, easy scalability.Reactor design, optimization of flow parameters for multiphase reactions.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate scope limitations.

Advanced Characterization Techniques for Complex Structures

The structural complexity of this compound, with its bulky substituents and potential for conformational isomerism, necessitates the use of advanced characterization techniques to fully elucidate its properties. While standard methods like NMR, IR, and mass spectrometry are fundamental, deeper insights can be gained through more sophisticated analyses. mdpi.com

Future characterization efforts could employ:

Solid-State NMR (ssNMR): To study the compound's structure, polymorphism, and intermolecular interactions in the solid state, which is crucial for understanding its material properties.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the molecule's three-dimensional conformation, bond angles, and crystal packing, revealing how intermolecular hydrogen bonds influence its solid-state architecture. nih.gov

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize different conformational isomers in the gas phase, providing insights into the molecule's flexibility.

Thermal Analysis: Methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to characterize the thermal stability and phase behavior of the compound and its potential complexes. researchgate.net

Development of Predictive Computational Models

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules like this compound, guiding experimental work and accelerating discovery. nih.gov The development of accurate predictive models is a key future research direction.

Focus areas for computational modeling include:

Conformational Analysis: Using Density Functional Theory (DFT) and molecular dynamics (MD) simulations to predict the most stable conformations of the molecule in different environments (gas phase, solution, solid state). Understanding conformational preferences is vital, as it dictates how the molecule interacts with its surroundings. nih.gov

Quantum Chemical Calculations: To model reaction mechanisms for its synthesis or decomposition, providing insights that can help optimize reaction conditions. nih.gov High-level quantum chemical methods can identify stable intermediates and transition-state structures. nih.gov

Predictive QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity. By synthesizing and testing a series of analogs, computational models can be built to correlate specific structural features with their activity, guiding the design of more potent compounds.

Crystal Structure Prediction: Employing computational algorithms to predict possible crystal polymorphs. This is particularly important for applications in materials science and pharmaceuticals, where polymorphism can significantly affect a compound's properties. Machine learning-assisted models are emerging as a fast and efficient approach for screening crystal propensity. researchgate.net

Expansion of Structure-Interaction Relationship Databases

Systematic studies on this compound and its derivatives can significantly expand existing structure-activity relationship (SAR) and structure-property relationship databases. acs.orgnih.govsemanticscholar.org The benzoylurea (B1208200) class is well-known for its insecticidal properties, which are derived from the inhibition of chitin (B13524) synthesis. nih.govnih.gov

Future research should focus on:

Systematic Analog Synthesis: Creating a library of derivatives by modifying the benzhydryl and benzoyl rings with various substituents (e.g., electron-donating and electron-withdrawing groups).

Biological Screening: Testing these analogs against a wide range of biological targets beyond chitin synthase to uncover new therapeutic or agrochemical applications.

Physicochemical Property Measurement: Systematically measuring key properties like solubility, lipophilicity (logP), and melting point.

Database Integration: Compiling this data into comprehensive databases that link chemical structures to their biological activities and physicochemical properties. This information is invaluable for training predictive models and for the rational design of new molecules with desired characteristics.

Structural Moiety Potential Influence on Interaction Example Modifications for SAR Studies
Benzhydryl Group Steric hindrance, hydrophobic interactions, potential for π-π stacking.Introduction of substituents on the phenyl rings; replacement of one phenyl with another aromatic system.
Urea Linker Hydrogen bond donor and acceptor capabilities, conformational rigidity. researchgate.netN-methylation to alter H-bonding and conformation; replacement with thiourea (B124793). nih.gov
Benzoyl Group Electronic properties, hydrogen bond acceptor, potential for π-π stacking.Introduction of para-substituents to modulate electronic effects. nih.gov

Applications as Chemical Probes and Catalytic Components

The unique structural features of this compound suggest potential applications in chemical biology and catalysis.

Chemical Probes: A chemical probe is a small molecule used to study biological systems. nih.gov By incorporating a reporter tag (e.g., a fluorophore or biotin) onto the this compound scaffold, it could be developed into a chemical probe to investigate specific biological targets. Its ability to form strong hydrogen bonds via the urea moiety makes it an attractive candidate for targeting protein binding sites. Urea derivatives have been successfully used as fluorescent probes for monitoring ions in living cells. nih.gov

Catalytic Components: Urea and thiourea derivatives are highly effective hydrogen-bond donors and have been widely used in organocatalysis. wikipedia.org They can activate substrates and stabilize transition states through hydrogen bonding. The this compound scaffold could be incorporated into chiral catalysts to induce enantioselectivity in chemical reactions, such as by promoting SN1 pathways through anion binding. wikipedia.orgnih.gov The bulky benzhydryl group could create a specific chiral pocket around the catalytic urea core, leading to high levels of stereocontrol.

Q & A

Q. How can researchers balance open data sharing with intellectual property concerns for novel this compound derivatives?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for non-sensitive data (e.g., crystallographic coordinates). Use controlled-access repositories for proprietary datasets and cite compliance with ethical guidelines, such as GDPR for human-derived data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.